Methyl 1-methyl-4-phenyl-1,4-dihydropyridine-3-carboxylate
Overview
Description
Methyl 1-methyl-4-phenyl-1,4-dihydropyridine-3-carboxylate is a derivative of 1,4-dihydropyridine, a class of compounds known for their diverse pharmaceutical applications. This compound is particularly notable for its structural features, which include a dihydropyridine ring substituted with a phenyl group and a carboxylate ester. The 1,4-dihydropyridine scaffold is a key structural motif in many biologically active molecules, including calcium channel blockers used in the treatment of cardiovascular diseases .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of methyl 1-methyl-4-phenyl-1,4-dihydropyridine-3-carboxylate typically involves the Hantzsch reaction, a multi-component reaction that combines an aldehyde, a β-keto ester, and ammonia or an ammonium salt. The reaction is usually carried out under reflux conditions in ethanol or another suitable solvent .
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the Hantzsch reaction, utilizing continuous flow reactors to enhance yield and purity. Green chemistry approaches, such as solvent-free conditions and the use of recyclable catalysts, are also being explored to make the process more sustainable .
Types of Reactions:
Oxidation: The dihydropyridine ring can be oxidized to form pyridine derivatives.
Reduction: Reduction of the ester group can yield the corresponding alcohol.
Substitution: Electrophilic substitution reactions can occur at the phenyl ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Pyridine derivatives.
Reduction: Alcohol derivatives.
Substitution: Halogenated phenyl derivatives.
Scientific Research Applications
Methyl 1-methyl-4-phenyl-1,4-dihydropyridine-3-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential as a calcium channel blocker.
Medicine: Investigated for its antihypertensive and neuroprotective properties.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of agrochemicals
Mechanism of Action
The primary mechanism of action for compounds in the 1,4-dihydropyridine class involves the inhibition of voltage-gated calcium channels. By binding to these channels, the compound reduces the influx of calcium ions into cells, leading to vasodilation and a decrease in blood pressure. This mechanism is particularly relevant in the treatment of hypertension and angina .
Comparison with Similar Compounds
- Nifedipine
- Amlodipine
- Felodipine
- Isradipine
Comparison: Methyl 1-methyl-4-phenyl-1,4-dihydropyridine-3-carboxylate shares structural similarities with other 1,4-dihydropyridine derivatives but is unique in its specific substitutions, which can influence its pharmacokinetic and pharmacodynamic properties. For example, the presence of the phenyl group may enhance its binding affinity to calcium channels compared to other derivatives .
Properties
IUPAC Name |
methyl 1-methyl-4-phenyl-4H-pyridine-3-carboxylate | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO2/c1-15-9-8-12(11-6-4-3-5-7-11)13(10-15)14(16)17-2/h3-10,12H,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UKKTVQVIAVVILG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC(C(=C1)C(=O)OC)C2=CC=CC=C2 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30578883 | |
Record name | Methyl 1-methyl-4-phenyl-1,4-dihydropyridine-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30578883 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
219786-85-3 | |
Record name | Methyl 1-methyl-4-phenyl-1,4-dihydropyridine-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30578883 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.